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Abstract

MCOPPB trihydrochloride (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-
benzimidazole trihydrochloride) is a potent and highly selective non-peptide agonist for the
nociceptin/orphanin FQ (NOP) receptor.[1][2] Its unique pharmacological profile, demonstrating
significant anxiolytic effects without the memory or motor function impairments associated with
other compounds, has made it a valuable tool in neuroscience research.[1] More recently,
MCOPPB has been identified as a senolytic agent, capable of selectively eliminating senescent
cells, opening new avenues for its therapeutic application.[3][4] This technical guide provides a
comprehensive overview of the synthesis and purification of MCOPPB trihydrochloride, along
with a detailed examination of its primary signaling pathway.

Physicochemical and Biological Properties

MCOPPB trihydrochloride is a white to off-white solid with good solubility in water and
DMSO.[5][6] Its high affinity and selectivity for the human NOP receptor are key characteristics
that drive its biological activity.
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Property Value Reference

Molecular Formula C26H40N4-3HCI [5]

Molecular Weight 534.05 g/mol [5]
>98% ically 299% b

Purity (ypically 299% by 517
HPLC)

pKi (human NOP receptor) 10.07 [1112]

. Water: ~30 mM, DMSO: ~60

Solubility [5]
mM

Appearance White to off-white solid

Storage Store at -20°C [5]

Synthesis and Purification

The synthesis of MCOPPB involves a multi-step process culminating in the formation of the
benzimidazole core, followed by conversion to its trihydrochloride salt for improved solubility
and stability. The key starting materials are (R)-N-Boc-3-aminopiperidine and 1-(1-
methylcyclooctyl)piperidin-4-one. While the specific, detailed experimental protocol from the
primary literature by Hayashi et al. (2009) could not be fully accessed, the following represents
a plausible and detailed methodology based on general procedures for the synthesis of 1,2-
disubstituted benzimidazoles and purification of piperidine derivatives.

Experimental Protocol: Synthesis of MCOPPB

Step 1: Reductive Amination

e To a solution of 1-(1-methylcyclooctyl)piperidin-4-one (1.0 eq) in dichloromethane (DCM),
add (R)-N-Boc-3-aminopiperidine (1.1 eq).

e Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

 Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by Thin
Layer Chromatography (TLC).
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e Upon completion, quench the reaction by the slow addition of saturated aqueous sodium
bicarbonate solution.

o Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude Boc-protected diamine intermediate.

Step 2: Benzimidazole Ring Formation

o Dissolve the crude Boc-protected diamine (1.0 eq) and 2-fluoronitrobenzene (1.2 eq) in
dimethyl sulfoxide (DMSO).

e Add potassium carbonate (3.0 eq) and heat the mixture at 120-140°C for 8-12 hours,
monitoring by TLC.

o Cool the reaction mixture to room temperature and pour it into ice-water.
o Extract the product with ethyl acetate (3 x volumes).

» Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

e The resulting nitro intermediate is then reduced. Dissolve the crude product in ethanol and
add palladium on carbon (10 mol%).

e Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the
reaction is complete (monitored by TLC).

« Filter the reaction mixture through a pad of Celite and concentrate the filtrate to give the
crude amino intermediate.

» To form the benzimidazole, the amino intermediate is cyclized. A common method involves
reaction with an orthoformate in the presence of an acid catalyst.

Step 3: Deprotection and Salt Formation
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Dissolve the Boc-protected MCOPPB in a solution of hydrochloric acid in dioxane (e.g., 4M
HCI in dioxane) or a mixture of methanol and concentrated HCI.

Stir the solution at room temperature for 2-4 hours.
Concentrate the reaction mixture under reduced pressure.

The resulting solid is the crude MCOPPB trihydrochloride.

Experimental Protocol: Purification of MCOPPB
Trihydrochloride

Recrystallization: Dissolve the crude MCOPPB trihydrochloride in a minimal amount of a
suitable hot solvent (e.g., methanol, ethanol, or a mixture of ethanol and water). Allow the
solution to cool slowly to room temperature, then cool further in an ice bath to induce
crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and
dry under vacuum.

Column Chromatography: For higher purity, the free base of MCOPPB (obtained by
neutralizing the hydrochloride salt) can be purified by silica gel column chromatography
using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). The purified
free base is then converted back to the trihydrochloride salt as described above.

Purity Analysis: The purity of the final product should be assessed by High-Performance
Liguid Chromatography (HPLC), and its identity confirmed by Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Data (Representative)
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Analysis

Expected Results

1H NMR

Peaks corresponding to the aromatic protons of
the benzimidazole ring, the aliphatic protons of
the cyclooctyl and piperidinyl rings, and the
methyl group.

13C NMR

Resonances for all unique carbon atoms in the
molecule, including the aromatic and aliphatic

regions.

Mass Spec (ESI+)

[M+H]* ion corresponding to the mass of the
free base (C26HaoNa4).

HPLC

A single major peak indicating high purity
(typically >98%).

Biological Activity and Signaling Pathway

MCOPPB exerts its biological effects primarily through the activation of the NOP receptor, a G
protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling to

Gai/Gao proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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